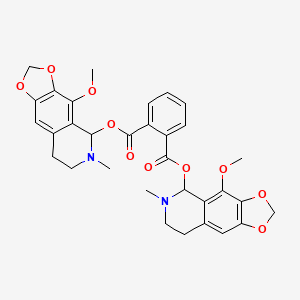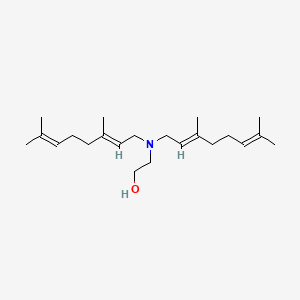
4-Cyclohexylmorpholinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylmorpholinium chloride is a chemical compound with the molecular formula C10H20ClNO It is a morpholinium salt where the morpholine ring is substituted with a cyclohexyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylmorpholinium chloride typically involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Cyclohexylamine is reacted with morpholine to form 4-cyclohexylmorpholine.
- The resulting 4-cyclohexylmorpholine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexylmorpholinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the morpholinium ring.
Substitution: Various substituted morpholinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylmorpholinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of ion channels and receptors, influencing cellular processes such as signal transduction and membrane transport. Its effects are mediated through the binding to specific sites on proteins and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexylmorpholine: A precursor to 4-Cyclohexylmorpholinium chloride.
Morpholine: The parent compound of the morpholinium family.
Cyclohexylamine: A key reactant in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
85117-89-1 |
|---|---|
Molekularformel |
C10H20ClNO |
Molekulargewicht |
205.72 g/mol |
IUPAC-Name |
4-cyclohexylmorpholine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10H,1-9H2;1H |
InChI-Schlüssel |
GWOOEHDVLTWVQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




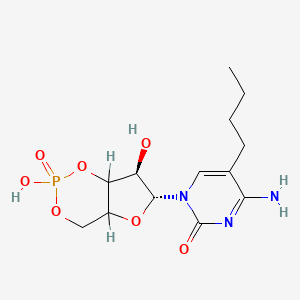
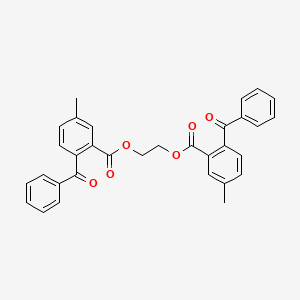

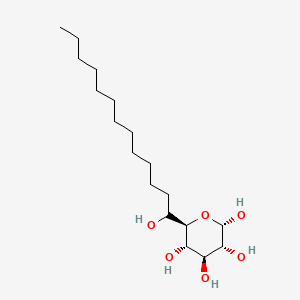


![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)


